molecular formula C10H8Cl2O2 B1401263 3,4-Dichloro-2-methylcinnamic acid CAS No. 1807351-61-6

3,4-Dichloro-2-methylcinnamic acid

Cat. No.: B1401263
CAS No.: 1807351-61-6
M. Wt: 231.07 g/mol
InChI Key: FQVQUPKVOPIRQL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylcinnamic acid is a halogenated cinnamic acid derivative characterized by a dichloro substitution at the 3,4-positions of the benzene ring and a methyl group at the 2-position. Its structural features confer distinct physicochemical properties, including increased lipophilicity and stability compared to non-halogenated analogs.

Properties

IUPAC Name

3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVQUPKVOPIRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Arylation of Methacrylic Acid Using Diazonium Chloride of 3,4-Dichloroaniline

This method involves generating the diazonium salt of 3,4-dichloroaniline, followed by its catalytic arylation with methacrylic acid to form 2-chloro-3-aryl-2-methylpropionic acid intermediates, which can be further converted to the target cinnamic acid derivative.

  • Diazotization is performed in hydrochloric acid medium at temperatures below 10°C using sodium nitrite in slight excess (3-5 molar equivalents relative to 3,4-dichloroaniline).
  • Catalysts for arylation include copper(I) bromide or copper(II) chloride, with copper(I) preferred for higher selectivity.
  • Reaction conditions : The arylation step uses 1.25 to 2 molar equivalents of methacrylic acid with 0.005 to 0.05 mol of catalyst, typically at mild temperatures.
  • Post-reaction processing : The intermediate halo acid is aminated with amines (e.g., ammonia, methylamine, dimethylamine) in sealed reactors at 20-80°C for 4-48 hours, followed by acidification to isolate the amino acid or acid derivatives.

Catalytic Knoevenagel or Perkin-type Condensation Using Metal Carboxylate Catalysts

An alternative approach is the catalytic condensation of the corresponding substituted benzaldehyde with ketene or acetic anhydride under catalysis by iron and/or zinc salts of carboxylic acids.

  • The process uses iron and zinc salts of mono- or di-carboxylic acids (e.g., acetic acid, benzoic acid, cinnamic acid) containing free carboxylic acids or anhydrides.
  • Catalysts typically contain 1-50% by weight of free carboxylic acids or anhydrides.
  • Reaction involves condensation of 3,4-dichloro-2-methylbenzaldehyde with ketene in presence of these catalysts to form the substituted cinnamic acid.
  • This method improves upon the classical Perkin process by reducing the need for large excesses of acetic anhydride and alkali metal acetates and shortens reaction times.
  • Typical catalysts include iron(II) or zinc(II) salts of carboxylic acids with carbon chains from 2 to 20 carbons, such as acetic acid salts.
  • Reaction conditions are optimized to balance catalyst acidity and metal coordination to achieve high yields and selectivity.

Multi-step Synthesis via 3,4-Dichloro-2-methylaniline Intermediate

Although this method is more focused on the synthesis of 3,4-dichloro-2-methylaniline, it is relevant as a precursor to the cinnamic acid derivative.

  • Starting from 2,3-dichlorotoluene, nitration with concentrated nitric acid followed by reduction using SnCl2 in aqueous HCl yields 3,4-dichloro-2-methylaniline.
  • Subsequent diazotization and coupling reactions can be used to introduce the cinnamic acid moiety.
  • This route involves multi-step synthesis with moderate yields and requires careful control of reaction conditions to avoid over-nitration or dechlorination.
Method Key Reagents Catalyst(s) Reaction Conditions Advantages Limitations
Arylation via Diazonium Salt 3,4-Dichloroaniline, Methacrylic acid CuBr, CuCl2 <10°C diazotization; 20-80°C amination High selectivity; versatile intermediates Multi-step; requires low temp control
Catalytic Knoevenagel/Perkin-type 3,4-Dichloro-2-methylbenzaldehyde, Ketene Fe/Zn salts of carboxylic acids Mild heating; catalyst with free acid content Reduced waste; shorter reaction time Requires catalyst optimization
Multi-step via 3,4-Dichloro-2-methylaniline 2,3-Dichlorotoluene, HNO3, SnCl2 None (chemical reduction) Concentrated acid nitration; aqueous reduction Established route to intermediate Longer synthesis; moderate yield
  • The arylation method using diazonium salts is well-documented for introducing dichloro substituents with high regioselectivity and is favored for producing amino acid derivatives related to cinnamic acids.
  • Catalytic processes using iron and zinc salts as catalysts have demonstrated improved efficiency over classical Perkin syntheses, with reduced reagent excess and better environmental profiles.
  • The presence of free carboxylic acids or anhydrides in the catalyst preparation is critical to catalytic activity and selectivity.
  • Control of temperature and reagent stoichiometry is essential in diazotization and arylation steps to prevent side reactions such as hydrolysis or over-chlorination.
  • Industrial-scale synthesis may prefer catalytic methods due to scalability and reduced waste generation.

The preparation of 3,4-Dichloro-2-methylcinnamic acid can be achieved through several synthetic routes, with the most prominent being diazonium salt arylation of methacrylic acid and catalytic condensation of substituted benzaldehydes with ketene using iron or zinc carboxylate catalysts. Each method offers distinct advantages in terms of selectivity, reaction time, and environmental impact. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: 3,4-Dichloro-2-methylbenzoic acid

    Reduction: 3,4-Dichloro-2-methylbenzyl alcohol

    Substitution: 3,4-Dichloro-2-methylbenzene derivatives

Scientific Research Applications

3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating diseases

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:

    Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes

    Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 3,4-Dichloro-2-methylcinnamic acid, differing in substituent positions or functional groups:

Compound Name CAS Number Substituents Similarity Score Key Differences
3,5-Dichloro-2-methoxybenzoic acid 22775-37-7 3,5-dichloro; 2-methoxy 0.98 Methoxy vs. methyl; substitution pattern
3,4-Dichloro-2-methoxybenzoic acid 155382-86-8 3,4-dichloro; 2-methoxy 0.94 Methoxy vs. methyl group at 2-position
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 3,4-dihydroxy; no methyl N/A Hydroxyl vs. chlorine; higher polarity
3,4-Dimethoxycinnamic acid 2316-26-9 3,4-dimethoxy; no chlorine N/A Methoxy vs. chloro; electron-donating vs. withdrawing

Key Observations:

  • Substituent Effects : The dichloro groups in this compound enhance lipophilicity (higher logP) compared to hydroxyl or methoxy analogs like caffeic acid or 3,4-dimethoxycinnamic acid . This increases membrane permeability and metabolic stability, making it suitable for hydrophobic environments.
  • Positional Isomerism : 3,4-Dichloro substitution differs from 3,5-dichloro analogs (e.g., 3,5-Dichloro-2-methoxybenzoic acid), which may alter steric hindrance and electronic effects in reactions .

Functional Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Applications : Used in pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetics .
  • Contrast : Unlike this compound, caffeic acid’s hydroxyl groups make it water-soluble and prone to oxidation, limiting its stability in industrial processes .
3,4-Dimethoxycinnamic Acid
  • Applications : Laboratory chemical and synthetic precursor .
  • Contrast : The electron-donating methoxy groups reduce electrophilicity compared to the electron-withdrawing chlorine atoms in this compound, affecting reactivity in coupling reactions .

Solubility and Stability

  • Lipophilicity : Chlorine substituents increase logP (estimated >3.0) compared to caffeic acid (logP ~1.5) .
  • Thermal Stability : Halogenation improves thermal stability relative to hydroxylated analogs, as seen in dichlorinated benzoic acid derivatives .

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dichloro-2-methylcinnamic acid, and how can purity be validated?

Synthesis typically involves halogenation and alkylation of cinnamic acid derivatives. For example, chlorination of 2-methylcinnamic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions can yield the dichloro-substituted product. Purity validation requires a combination of techniques:

  • HPLC : To quantify impurities and confirm retention time against a reference standard .
  • NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for Cl substituents at δ ~7.0–7.5 ppm for aromatic protons and δ ~2.5 ppm for the methyl group) .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for similar dichlorinated cinnamic acids) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate:

  • Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) using TGA/DSC .
  • Photostability : Exposure to UV/VIS light to monitor degradation products via LC-MS .
  • Humidity Sensitivity : Storage at 75% relative humidity with periodic HPLC analysis to detect hydrolysis .
    Recommended storage: Dark, anhydrous conditions at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Isomeric Purity : Ensure the compound is free of cis/trans isomers, which can be separated via chiral chromatography .
  • Cell Line Specificity : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify context-dependent effects .
  • Metabolic Stability : Use liver microsome assays to assess if observed activity is due to the parent compound or metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR Studies : Correlate substituent positions (e.g., Cl at C3/C4, methyl at C2) with logP and solubility using software like Schrödinger .
  • Docking Simulations : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .
  • ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions .

Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products via exact mass matching .
  • FT-IR Spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolve structural alterations in degraded crystals .

Methodological Considerations

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity for dichlorination .
  • Real-Time Monitoring : Use in-situ FT-IR to track reaction progress and terminate at peak yield .

Q. What protocols ensure accurate quantification in biological matrices (e.g., plasma or tissue)?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices .
  • Internal Standards : Use deuterated analogs (e.g., D₃-3,4-Dichloro-2-methylcinnamic acid) for LC-MS/MS calibration .
  • Validation Parameters : Include linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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